molecular formula C10H13N3O4 B12930454 4,5-Pyrimidinedicarboxylic acid, 2-amino-, diethyl ester CAS No. 62328-20-5

4,5-Pyrimidinedicarboxylic acid, 2-amino-, diethyl ester

Cat. No.: B12930454
CAS No.: 62328-20-5
M. Wt: 239.23 g/mol
InChI Key: DTVZVIXLSASPRT-UHFFFAOYSA-N
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Description

Diethyl 2-aminopyrimidine-4,5-dicarboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-aminopyrimidine-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl malonate with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of diethyl 2-aminopyrimidine-4,5-dicarboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-aminopyrimidine-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The reactions typically yield substituted pyrimidine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of diethyl 2-aminopyrimidine-4,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it often acts as an enzyme inhibitor or receptor modulator, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific derivative and its intended use.

Comparison with Similar Compounds

Uniqueness: Diethyl 2-aminopyrimidine-4,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in both research and industry .

Properties

CAS No.

62328-20-5

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

diethyl 2-aminopyrimidine-4,5-dicarboxylate

InChI

InChI=1S/C10H13N3O4/c1-3-16-8(14)6-5-12-10(11)13-7(6)9(15)17-4-2/h5H,3-4H2,1-2H3,(H2,11,12,13)

InChI Key

DTVZVIXLSASPRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(=O)OCC)N

Origin of Product

United States

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